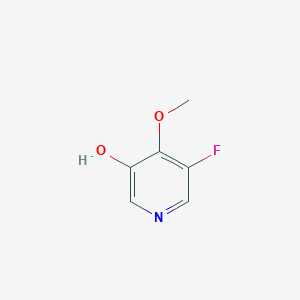
5-Fluoro-4-methoxypyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methoxypyridin-3-ol is a fluorinated pyridine derivative with a methoxy group at the 4-position and a hydroxyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Methoxylation: The methoxy group at the 4-position is introduced using methylation agents like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through various hydroxylation methods, including the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing these reactions for large-scale production, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-fluoro-4-methoxypyridine-3-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium(VI) reagents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: 5-Fluoro-4-methoxypyridine-3-one.
Reduction Products: 5-Fluoro-4-methoxypyridin-3-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-4-methoxypyridin-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: Its unique properties make it valuable in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 5-Fluoro-4-methoxypyridin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
5-Methoxypyridin-3-ol: Lacks the fluorine atom.
5-Fluoropyridin-3-ol: Lacks the methoxy group.
4-Methoxypyridin-3-ol: Lacks the fluorine atom at the 5-position.
Uniqueness: The presence of both fluorine and methoxy groups on the pyridine ring gives 5-Fluoro-4-methoxypyridin-3-ol unique chemical and biological properties compared to its analogs. These modifications can significantly affect its reactivity, stability, and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H6FNO2 |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
5-fluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-4(7)2-8-3-5(6)9/h2-3,9H,1H3 |
InChI-Schlüssel |
LJLCNIRYSGFIFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC=C1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


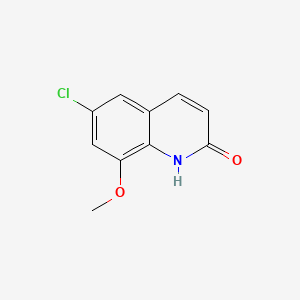

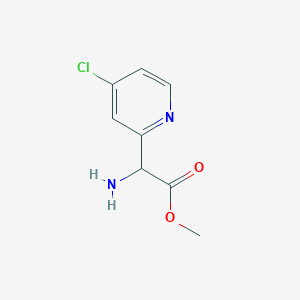
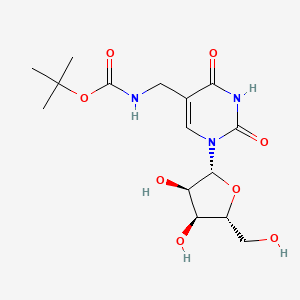
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
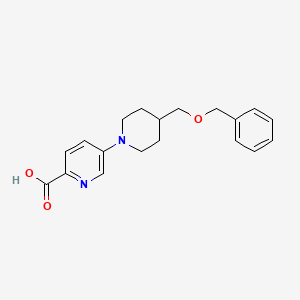
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)

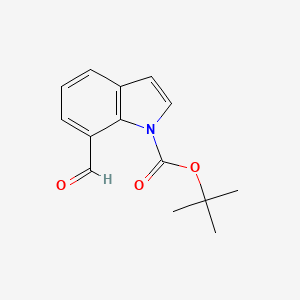
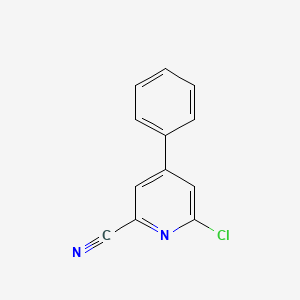

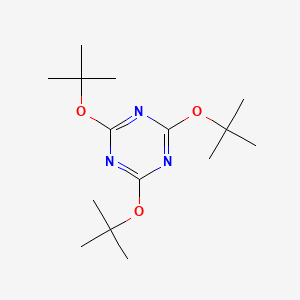
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)
